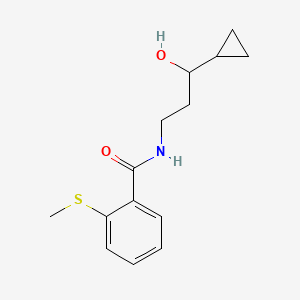

N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide

Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide is a benzamide derivative characterized by a cyclopropyl-hydroxypropyl chain linked to an amide nitrogen and a methylthio-substituted benzoyl group. Its structural analogs in the evidence suggest that such derivatives are typically synthesized via coupling reactions between substituted benzoyl chlorides and amino alcohols or amines, followed by spectroscopic validation (e.g., NMR, IR, X-ray) .

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-18-13-5-3-2-4-11(13)14(17)15-9-8-12(16)10-6-7-10/h2-5,10,12,16H,6-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCUCJLYAAKQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₄H₁₉NO₂S

- Molecular Weight : 265.37 g/mol

- CAS Number : 1396792-94-1

The biological activity of N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide is thought to involve its interaction with specific molecular targets. The compound's structure, which includes a cyclopropyl group and a methylthio-substituted benzamide, may facilitate binding to various receptors or enzymes, potentially modulating their activity. However, detailed studies are necessary to elucidate the exact pathways and interactions involved in its mechanism of action .

Biological Activity Overview

Research indicates that compounds similar to N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide exhibit various biological activities:

- Anticancer Activity : Analogous compounds have shown effectiveness against several cancer cell lines. For instance, modifications in similar benzamide structures have been linked to enhanced anticancer properties .

- Cholinesterase Inhibition : Some derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

- Anticancer Studies :

- Cholinesterase Inhibition :

-

Pharmacological Targeting :

- Investigations into the purinergic system demonstrate that benzamide derivatives can interact with P2Y receptors, which are critical in various physiological processes . This interaction may provide insights into the therapeutic uses of N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide in modulating receptor activity.

Table 1: Summary of Biological Activities of Related Compounds

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide exhibit strong interactions with GABA receptors, particularly GABA A receptors. These interactions suggest potential uses in treating anxiety disorders, sleep disorders, and neurodegenerative diseases such as Alzheimer's disease. The modulation of GABA A receptors can alleviate symptoms associated with anxiety, panic disorders, and various mood disorders, including depression and bipolar disorder .

Anxiolytic and Antidepressant Effects

In preclinical studies, derivatives of this compound have shown significant anxiolytic and antidepressant properties. For instance, a related compound demonstrated a marked increase in time spent in open arms during the elevated plus maze test, indicating reduced anxiety levels in test subjects . Furthermore, molecular docking studies have suggested high binding affinity to target proteins involved in anxiety pathogenesis, reinforcing its therapeutic potential .

Preclinical Studies

A study investigating the anxiolytic effects of a derivative showed that at an optimal dose of 20 mg/kg, the compound significantly reduced anxiety-like behavior in mice models while maintaining a favorable safety profile .

Molecular Docking Studies

Molecular docking simulations have revealed that N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide exhibits high binding affinity to specific protein targets associated with anxiety and depression. These findings highlight the compound's potential as a lead candidate for drug development aimed at treating mood disorders .

Comparative Analysis with Other Compounds

| Compound Name | Therapeutic Use | Mechanism of Action | Binding Affinity |

|---|---|---|---|

| N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide | Anxiety, Depression | GABA A receptor modulation | High |

| 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea | Anxiolytic | GABAergic activity | Moderate |

| Metoclopramide | Neuroleptic | Dopaminergic antagonism | Variable |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide to analogous benzamide derivatives from the evidence, focusing on structural features , synthetic routes , and functional properties .

Key Observations :

Structural Complexity :

- The target compound’s cyclopropyl-hydroxypropyl group introduces steric hindrance and conformational rigidity, contrasting with simpler alkyl chains in analogs like Rip-B (phenethyl) or N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (dimethylethyl) .

- The methylthio (-SMe) group at the 2-position of the benzamide may enhance lipophilicity and modulate electronic effects compared to substituents like -OMe () or halogens ().

Functional Potential: Thiazolidinone-containing analogs () exhibit antimicrobial and anticancer activities, likely due to their heterocyclic cores. The target compound lacks such a motif but may leverage its hydroxyl and cyclopropane groups for hydrogen bonding and metabolic stability, respectively. The methylthio group could act as a directing group in catalysis (cf. ) or as a metabolic liability (sulfoxide formation).

Q & A

Q. What are the standard synthetic routes for N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide and structurally related benzamide derivatives?

Methodological Answer: Synthesis typically involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors under reflux conditions. For example, analogous compounds (e.g., compounds 14–23 in –3) are synthesized by reacting fluorinated or chlorinated benzaldehydes with hydrazine-carbonyl intermediates in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) yields products with >50% purity. Key parameters include stoichiometric ratios (1:1.2 aldehyde:precursor) and inert atmosphere (N₂) to prevent oxidation of the methylthio group .

Q. Which spectroscopic techniques are critical for characterizing N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)benzamide?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, N-H bend at 3300–3500 cm⁻¹).

- ¹H NMR : Assigns proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methylthio group at δ 2.1–2.5 ppm).

- HR-MS : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da). For complex spectra, use deuterated solvents (DMSO-d₆ or CDCl₃) and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How are preliminary bioactivity screenings (e.g., antimicrobial, anticancer) designed for this compound?

Methodological Answer:

- Antimicrobial Assays : Use microdilution methods (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Incubate at 37°C for 24 hours with compound concentrations from 1–100 µg/mL .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can synthetic yields be optimized for cyclopropyl-containing benzamides?

Methodological Answer:

- Reagent Selection : Use electron-deficient benzaldehydes (e.g., 4-fluorobenzaldehyde) to enhance electrophilicity, improving coupling efficiency.

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂, 5 mol%) to accelerate imine formation.

- Temperature Control : Gradual heating (ramp to 100°C over 30 minutes) reduces side reactions. shows yield improvements from 29% to 74% by varying substituents (e.g., 4-chloro vs. 2-fluoro) and optimizing stoichiometry .

Q. How to resolve contradictions in NMR data for cyclopropyl protons in structurally similar derivatives?

Methodological Answer:

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; cyclopropyl protons may show splitting in polar solvents due to restricted rotation.

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to assess dynamic effects.

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict chemical shifts and assign ambiguous signals. For example, compound 14 ( ) exhibited resolved cyclopropyl signals at δ 1.2–1.4 ppm in DMSO-d₆ but not in CDCl₃, highlighting solvent dependence .

Q. How to address discrepancies in bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardization : Use identical cell lines/passage numbers and normalize to internal controls (e.g., ATP levels).

- Batch Testing : Compare multiple synthetic batches to rule out purity effects (HPLC >95% purity required).

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. In , compound 21 showed MIC variability (8–16 µg/mL) against M. tuberculosis due to inoculum size differences .

Q. What strategies are effective for studying structure-activity relationships (SAR) in methylthio-substituted benzamides?

Methodological Answer:

- Substituent Scanning : Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-withdrawing groups at the benzamide ring.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with bioactivity.

- Proteomics : Identify target proteins via affinity chromatography or SPR binding assays. –3 demonstrate that 4-fluoro derivatives (e.g., compound 15) exhibit higher antimicrobial activity than chloro analogs, suggesting electronegativity enhances target binding .

Methodological Notes

- Spectral Interpretation : Always cross-validate NMR/IR data with computational tools (e.g., ACD/Labs or MestReNova) .

- Bioassay Reproducibility : Include triplicate runs and blinded evaluators to minimize bias .

- Safety Protocols : Follow OSHA/NIOSH guidelines for handling methylthio compounds (use fume hoods, P95 respirators) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.